1,4-Dibromo-2,5-difluorobenzene

Catalog No.
S703321
CAS No.
327-51-5
M.F
C6H2Br2F2
M. Wt
271.88 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dibromo-2,5-difluorobenzene

CAS Number

327-51-5

Product Name

1,4-Dibromo-2,5-difluorobenzene

IUPAC Name

1,4-dibromo-2,5-difluorobenzene

Molecular Formula

C6H2Br2F2

Molecular Weight

271.88 g/mol

InChI

InChI=1S/C6H2Br2F2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H

InChI Key

GLVMLJCMUBZVTJ-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Br)F)Br)F

Canonical SMILES

C1=C(C(=CC(=C1Br)F)Br)F

Synthesis

,4-Dibromo-2,5-difluorobenzene can be synthesized through various methods, including:

  • Electrophilic aromatic substitution of 1,2,4,5-tetrafluorobenzene with bromine
  • Fluorination of 1,4-dibromobenzene with potassium fluoride []

Applications in Scientific Research

,4-Dibromo-2,5-difluorobenzene has been used as a building block in the synthesis of various functional materials, including:

  • Ligands for transition metals: These are molecules that can bond to metal atoms and are used in various applications such as catalysis and medicinal chemistry.
  • Polymers: 1,4-Dibromo-2,5-difluorobenzene has been incorporated into polymers to improve their properties such as thermal stability and conductivity [].
  • Organic electronics: This field focuses on the development of electronic devices using organic materials. 1,4-Dibromo-2,5-difluorobenzene has been used as a precursor to materials for organic light-emitting diodes (OLEDs).
  • Origin: This compound is likely synthetically produced in a laboratory setting. Specific details about its natural occurrence are not readily available in scientific literature [].
  • Significance: 1,4-Dibromo-2,5-difluorobenzene serves as a versatile intermediate in organic synthesis. Due to the presence of both bromine and fluorine atoms, it can participate in various substitution and coupling reactions to create more complex molecules [].

Molecular Structure Analysis

1,4-Dibromo-2,5-difluorobenzene consists of a six-membered benzene ring with alternating single and double bonds delocalizing electrons across the ring. Two bromine atoms are positioned at the 1st and 4th positions (para positions) of the ring, while two fluorine atoms occupy the 2nd and 5th positions (also para positions) []. This structure gives rise to several notable aspects:

  • Symmetrical Electron Distribution: The para placement of the bromine and fluorine atoms creates a symmetrical distribution of electron density in the molecule [].
  • Dipole Moment Cancellation: Due to the symmetrical placement of the halogens, the individual dipole moments of Br and F almost cancel out, resulting in a relatively non-polar molecule.

Chemical Reactions Analysis

  • Synthesis: Specific details regarding the synthesis of 1,4-Dibromo-2,5-difluorobenzene are not widely reported in scientific literature. However, standard methods for aromatic halogenation, such as direct fluorination and bromination, might be employed in its production [].

  • Substitution Reactions: The bromine atoms in 1,4-Dibromo-2,5-difluorobenzene are susceptible to nucleophilic aromatic substitution (S_NAr) reactions. This allows for the replacement of bromine with various functional groups like nitro, cyano, or amine groups, depending on the reaction conditions [].

(Example - Bromine substitution with Nitro group)

Br + NO2 -> BrNO2 (under strong basic conditions)

  • Coupling Reactions: The bromo and fluoro substituents can participate in various coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, to form carbon-carbon bonds with other aromatic or unsaturated molecules. These reactions are crucial for building complex organic structures.

Physical And Chemical Properties Analysis

  • Melting Point: 62.0°C to 66.0°C [].
  • Boiling Point: Data not readily available in scientific literature.
  • Solubility: Almost transparent in methanol, suggesting good solubility in polar organic solvents [].
  • Stability: Information on the stability of 1,4-Dibromo-2,5-difluorobenzene under different conditions is not extensively documented. However, the presence of halogen atoms might make it susceptible to attack by strong acids or bases.

1,4-Dibromo-2,5-difluorobenzene itself is not expected to have a specific biological mechanism of action. Its primary function lies in its role as a precursor molecule for the synthesis of various bioactive compounds [].

  • Due to the presence of bromine atoms, 1,4-Dibromo-2,5-difluorobenzene is likely to be irritating to the skin, eyes, and respiratory system.
  • Specific data on its toxicity or flammability is not available.
  • Standard laboratory safety protocols for handling organic chemicals should be followed when working with this compound.

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

327-51-5

Wikipedia

1,4-dibromo-2,5-difluorobenzene

Dates

Modify: 2023-08-15

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